molecular formula C9H11ClN2OS B6898601 5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine

5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine

Cat. No.: B6898601
M. Wt: 230.72 g/mol
InChI Key: BFUGTWSLJOARCO-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a sulfanyl group at the 2nd position, and a 2-methyloxolan-3-yl group attached to the sulfanyl group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloropyrimidine with 2-(2-methyloxolan-3-yl)thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 2-(2-methyloxolan-3-yl)sulfanylpyrimidine

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to changes in the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyaniline
  • 5-Chloro-2-(naphthalenylvinyl)benzoxazole
  • 5-Chloro-2,3-dimethoxybenzaldehyde

Uniqueness

5-Chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine is unique due to the presence of the 2-methyloxolan-3-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

5-chloro-2-(2-methyloxolan-3-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-6-8(2-3-13-6)14-9-11-4-7(10)5-12-9/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUGTWSLJOARCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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